molecular formula C14H26O4 B13734853 2,2,4-Trimethylpentane-1,3-diyl dipropionate CAS No. 32815-92-2

2,2,4-Trimethylpentane-1,3-diyl dipropionate

Cat. No.: B13734853
CAS No.: 32815-92-2
M. Wt: 258.35 g/mol
InChI Key: BBXVZOFESFUKEH-UHFFFAOYSA-N
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Description

2,2,4-Trimethylpentane-1,3-diyl dipropionate is an organic compound with the molecular formula C14H26O4. It is a derivative of 2,2,4-trimethylpentane, where the hydroxyl groups are esterified with propionic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethylpentane-1,3-diyl dipropionate typically involves the esterification of 2,2,4-trimethylpentane-1,3-diol with propionic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using industrial-scale distillation columns .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethylpentane-1,3-diyl dipropionate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2,4-Trimethylpentane-1,3-diyl dipropionate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,4-Trimethylpentane-1,3-diyl dipropionate involves its hydrolysis to release 2,2,4-trimethylpentane-1,3-diol and propionic acid. The ester bond is cleaved by enzymatic or chemical hydrolysis, leading to the formation of the corresponding alcohol and acid. This hydrolysis process is crucial for its applications in drug delivery and biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4-Trimethylpentane-1,3-diyl dipropionate is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. Its ability to undergo hydrolysis and participate in various chemical reactions makes it versatile for multiple applications in research and industry .

Properties

CAS No.

32815-92-2

Molecular Formula

C14H26O4

Molecular Weight

258.35 g/mol

IUPAC Name

(2,2,4-trimethyl-3-propanoyloxypentyl) propanoate

InChI

InChI=1S/C14H26O4/c1-7-11(15)17-9-14(5,6)13(10(3)4)18-12(16)8-2/h10,13H,7-9H2,1-6H3

InChI Key

BBXVZOFESFUKEH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCC(C)(C)C(C(C)C)OC(=O)CC

Origin of Product

United States

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